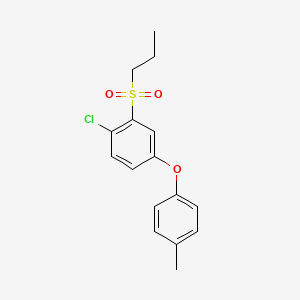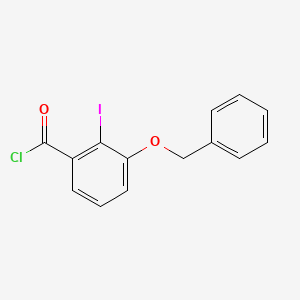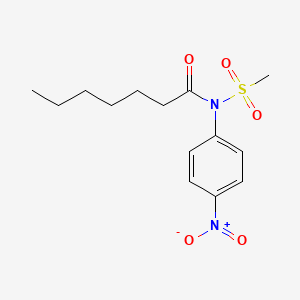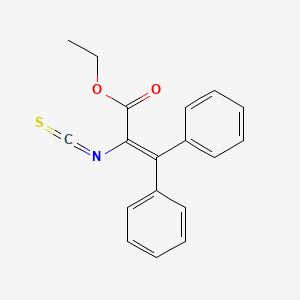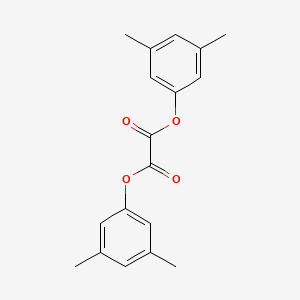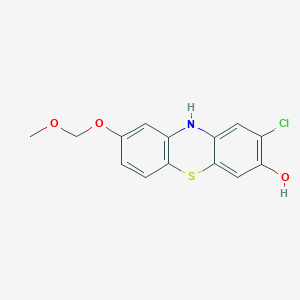
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL is a phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using reagents like methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL involves its interaction with various molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-8-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 2-Chloro-8-methylquinoline
Uniqueness
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
61588-48-5 |
|---|---|
分子式 |
C14H12ClNO3S |
分子量 |
309.8 g/mol |
IUPAC 名称 |
2-chloro-8-(methoxymethoxy)-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C14H12ClNO3S/c1-18-7-19-8-2-3-13-10(4-8)16-11-5-9(15)12(17)6-14(11)20-13/h2-6,16-17H,7H2,1H3 |
InChI 键 |
QYAPCYLFSBFIFA-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



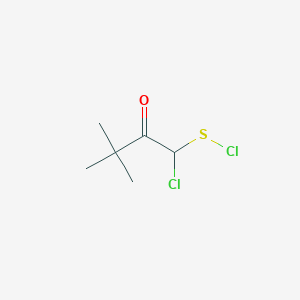

![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)


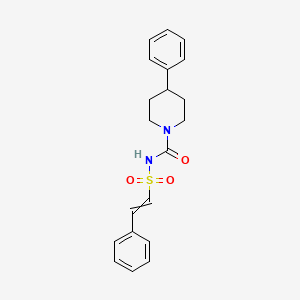
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
